molecular formula C16H24ClN3O3 B13964627 tert-Butyl 2-(((6-chloropyridazin-3-yl)methoxy)methyl)piperidine-1-carboxylate

tert-Butyl 2-(((6-chloropyridazin-3-yl)methoxy)methyl)piperidine-1-carboxylate

Cat. No.: B13964627
M. Wt: 341.83 g/mol
InChI Key: CCGCGGPADPGXBL-UHFFFAOYSA-N
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Description

tert-Butyl 2-(((6-chloropyridazin-3-yl)methoxy)methyl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a chloropyridazine moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((6-chloropyridazin-3-yl)methoxy)methyl)piperidine-1-carboxylate typically involves multiple steps One common synthetic route starts with the preparation of the chloropyridazine intermediate, which is then reacted with a piperidine derivativeReaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(((6-chloropyridazin-3-yl)methoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of functionalized compounds .

Scientific Research Applications

tert-Butyl 2-(((6-chloropyridazin-3-yl)methoxy)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((6-chloropyridazin-3-yl)methoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets tert-Butyl 2-(((6-chloropyridazin-3-yl)methoxy)methyl)piperidine-1-carboxylate apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H24ClN3O3

Molecular Weight

341.83 g/mol

IUPAC Name

tert-butyl 2-[(6-chloropyridazin-3-yl)methoxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H24ClN3O3/c1-16(2,3)23-15(21)20-9-5-4-6-13(20)11-22-10-12-7-8-14(17)19-18-12/h7-8,13H,4-6,9-11H2,1-3H3

InChI Key

CCGCGGPADPGXBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1COCC2=NN=C(C=C2)Cl

Origin of Product

United States

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